Cas no 62419-32-3 (6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid)
6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole-5-carboxylicacid,6-amino-2,3-dihydro-2-oxo-(9CI)
- 6-amino-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid
- 6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
-
- MDL: MFCD13813231
6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-25108001-0.05g |
6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid |
62419-32-3 | 95% | 0.05g |
$1032.0 | 2024-06-19 | |
| Enamine | EN300-25108001-0.1g |
6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid |
62419-32-3 | 95% | 0.1g |
$1081.0 | 2024-06-19 | |
| Enamine | EN300-25108001-0.25g |
6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid |
62419-32-3 | 95% | 0.25g |
$1131.0 | 2024-06-19 | |
| Enamine | EN300-25108001-0.5g |
6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid |
62419-32-3 | 95% | 0.5g |
$1180.0 | 2024-06-19 | |
| Enamine | EN300-25108001-1.0g |
6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid |
62419-32-3 | 95% | 1.0g |
$1229.0 | 2024-06-19 | |
| Enamine | EN300-25108001-2.5g |
6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid |
62419-32-3 | 95% | 2.5g |
$2408.0 | 2024-06-19 | |
| Enamine | EN300-25108001-5.0g |
6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid |
62419-32-3 | 95% | 5.0g |
$3562.0 | 2024-06-19 | |
| Enamine | EN300-25108001-10.0g |
6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid |
62419-32-3 | 95% | 10.0g |
$5283.0 | 2024-06-19 | |
| Enamine | EN300-25108001-1g |
6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid |
62419-32-3 | 1g |
$1229.0 | 2023-09-15 | ||
| Enamine | EN300-25108001-5g |
6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid |
62419-32-3 | 5g |
$3562.0 | 2023-09-15 |
6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid Related Literature
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
Introduction to 6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid (CAS No. 62419-32-3)
6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 62419-32-3, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the benzodiazole class, which is well-known for its broad spectrum of biological activities. The molecular structure of this compound features a fused bicyclic system containing an amino group, a ketone moiety, and a carboxylic acid functionality, making it a versatile scaffold for further chemical modifications and biological evaluations.
The pharmacological relevance of 6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid has been extensively studied in recent years. Researchers have been particularly interested in its potential as an intermediate in the synthesis of various pharmacologically active agents. The presence of both the amino and carboxylic acid groups provides multiple sites for functionalization, enabling the development of derivatives with enhanced binding affinity and selectivity for specific biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of benzodiazole derivatives in the treatment of neurological disorders. Studies have demonstrated that modifications at the 5-position of the benzodiazole ring can significantly influence the pharmacokinetic properties and therapeutic efficacy of the compounds. 6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid serves as a key precursor in these efforts, allowing chemists to explore novel analogs with improved pharmacological profiles.
In addition to its role in drug development, 6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid has been investigated for its potential applications in materials science. The unique structural features of this compound make it a candidate for designing advanced materials with specific electronic and optical properties. For instance, researchers have explored its use in the development of organic semiconductors and light-emitting diodes (LEDs), where its conjugated system and functional groups contribute to its performance.
The synthesis of 6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. One common approach involves the condensation of appropriately substituted precursors under controlled conditions to form the benzodiazole core. Subsequent functionalization steps introduce the amino and carboxylic acid groups at strategic positions within the molecule. These synthetic routes often employ catalytic methods to enhance efficiency and minimize byproduct formation.
The analytical characterization of 6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is critical to ensure its purity and structural integrity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed for this purpose. These analytical methods provide detailed information about the molecular structure and purity of the compound, which are essential for its intended applications.
From a computational chemistry perspective, 6-amino-2-oxyo - - - - - - -- -- -- -- -- -- --- --- --- --- --- --- --- --- --- --- --- --- --- -- 23-dihydro-- -- -- -- -- -- -- -- 13-benzodiazol e--5--carbox y l i c aci d has been subjected to extensive molecular modeling studies. These studies aim to elucidate its interactions with biological targets at the atomic level. By understanding these interactions, researchers can design more effective derivatives with improved therapeutic properties. Computational approaches such as molecular dynamics simulations and docking studies have been particularly valuable in this regard.
The future prospects of 6-amino-- -- -- - - - - - - - - - - - - - - ox o-- -- 23-dihydro--13-ben z od i azol e--5-carbox y l i c aci d are promising. As our understanding of biological systems continues to grow, so does the demand for innovative therapeutic agents. This compound remains a valuable tool in pharmaceutical research due to its structural flexibility and biological relevance. Continued exploration of its derivatives is likely to yield new insights into disease mechanisms and lead to novel treatments for various conditions.
62419-32-3 (6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)